3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine
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Overview
Description
3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with furan and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Furan Moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halides.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where pyridine-2-ylmethylsulfanyl chloride reacts with the pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the pyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridazine derivatives, and various substituted analogs.
Scientific Research Applications
3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Furan-2-yl-3-pyridin-2-yl-propenone: Known for its anti-inflammatory activity through the inhibition of nitric oxide and tumor necrosis factor-α production.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry.
Uniqueness
3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to its combination of furan, pyridine, and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-8-15-11(4-1)10-19-14-7-6-12(16-17-14)13-5-3-9-18-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPDSBQILJPHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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